Iothalamate sodium Iothalamate sodium Iothalamate Sodium is the sodium salt form of iothalamate, an organic iodine compound and a radiographic contrast medium. Iothalamate sodium blocks x-rays as they pass through the body, thereby allowing body structures not containing iodine to be visualized. The degree of opacity produced by iothalamate sodium is directly proportional to the total amount of the iodinated contrast agent in the path of the x-rays. The visualization of body structures is dependent upon the distribution and elimination of iothalamate sodium. (NCI05)
A contrast medium in diagnostic radiology with properties similar to those of diatrizoic acid. It is used primarily as its sodium and meglumine (IOTHALAMATE MEGLUMINE) salts.
See also: Iothalamic Acid (has active moiety); Iothalamate meglumine; iothalamate sodium (component of).
Brand Name: Vulcanchem
CAS No.: 1225-20-3
VCID: VC20943515
InChI: InChI=1S/C11H9I3N2O4.Na/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;/h1-2H3,(H,15,18)(H,16,17)(H,19,20);/q;+1/p-1
SMILES: CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+]
Molecular Formula: C11H8I3N2NaO4
Molecular Weight: 635.89 g/mol

Iothalamate sodium

CAS No.: 1225-20-3

Cat. No.: VC20943515

Molecular Formula: C11H8I3N2NaO4

Molecular Weight: 635.89 g/mol

* For research use only. Not for human or veterinary use.

Iothalamate sodium - 1225-20-3

CAS No. 1225-20-3
Molecular Formula C11H8I3N2NaO4
Molecular Weight 635.89 g/mol
IUPAC Name sodium;3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoate
Standard InChI InChI=1S/C11H9I3N2O4.Na/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;/h1-2H3,(H,15,18)(H,16,17)(H,19,20);/q;+1/p-1
Standard InChI Key WCIMWHNSWLLELS-UHFFFAOYSA-M
Isomeric SMILES CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+]
SMILES CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+]
Canonical SMILES CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+]

Chemical Properties and Structure

Iothalamate sodium (C11H8I3N2O4.Na) is a triiodinated benzoic acid derivative with a molecular weight of 635.8954 g/mol. This compound is characterized by an achiral structure with no defined stereocenters or E/Z centers . The chemical structure consists of a benzene ring substituted with three iodine atoms, carboxylic acid group, acetamide group, and a methylamide group .

Molecular Identification

The chemical identification parameters for iothalamate sodium are presented in the following table:

ParameterValue
Chemical Name5-Acetylamino-N-methyl-2,4,6-triiodoisophthalamic acid sodium salt
CAS Number1225-20-3
Molecular FormulaC11H8I3N2NaO4
Molecular Weight635.8954 g/mol
SMILES[Na+].CNC(=O)C1=C(I)C(NC(C)=O)=C(I)C(C([O-])=O)=C1I
InChIKeyWCIMWHNSWLLELS-UHFFFAOYSA-M
Optical ActivityNone
Defined Stereocenters0/0
Iothalamate sodium appears as a white to pale yellowish-brown powder. It exhibits good solubility in water but is insoluble in common organic solvents including alcohol, chloroform, and ether .

Medical Applications

Iothalamate sodium serves as a versatile radiocontrast agent with numerous clinical applications across various medical imaging procedures. Its primary function revolves around enhancing the visualization of vascular structures and assessing kidney function.

Vascular Imaging Applications

Iothalamate sodium is used extensively in angiographic procedures to visualize specific regions of the vascular system and blood flow. These applications are crucial for diagnosing and evaluating neoplasms and vascular diseases (congenital or acquired) that may cause changes in normal vascular anatomy or physiology . The specific angiographic applications include:

  • Cerebral angiography

  • Peripheral arteriography and venography

  • Arterial digital subtraction angiography

  • Intravenous digital subtraction angiography

  • Selective coronary arteriography

  • Selective renal arteriography

  • Visualization of the aorta and its major branches
    For carotid angiography, the recommended dosage involves 5 to 12 mL of solution containing the equivalent of 282 mg of iodine per mL, repeated as needed. Vertebral angiography typically requires 4 to 10 mL of the same concentration .

Renal Function Assessment

Perhaps the most significant clinical application of iothalamate sodium is in the evaluation of glomerular filtration rate (GFR), particularly in its radioactive form as sodium iothalamate I-125 (marketed as Glofil-125) . This application has become a cornerstone in nephrology for several reasons:

  • Accuracy in GFR measurement: Multiple studies have demonstrated that iothalamate clearance closely matches inulin clearance, the gold standard for measuring GFR. The average inulin-to-iothalamate clearance ratio is approximately 1.08, indicating excellent accuracy for GFR determination .

  • Utility in large clinical trials: Several major clinical trials, including the Modification of Diet in Renal Disease Study, the Diabetes Control and Complications Trial, and the African-American Study of Kidney Disease and Hypertension, have chosen iothalamate sodium I-125 clearance to monitor renal disease progression .

  • Clinical convenience: The method offers good accuracy and precision, reasonable clinical convenience, straightforward and efficient central laboratory analysis, and reasonable cost and safety for large-scale clinical trials .

Pharmacokinetics

The pharmacokinetic properties of iothalamate sodium play a crucial role in its clinical applications and inform proper dosing strategies across different patient populations.

Absorption and Distribution

Iothalamate sodium is administered intravenously or intravesically (into the urinary bladder) . Following intravenous administration, it distributes throughout the extracellular space. An important pharmacokinetic characteristic is its minimal protein binding, with studies showing that plasma protein binding is insignificant with iothalamate sodium I-125, enhancing its utility as a GFR marker .

Elimination Parameters

The elimination parameters for iothalamate sodium are presented in the following table:

ParameterValueStudy ConditionsReference
Half-life (T1/2)64 hours63 mmol single intravascular dose in adults
Unbound fraction (F unbound)90.45%Studied in human plasma
Clearance pathwayPrimary: Glomerular filtrationStudies in aglomerular fish and dogs
Extrarenal eliminationNot detectedStatistical comparison with inulin clearance
The mechanism of excretion has been thoroughly studied. Research using aglomerular fish models demonstrated that iothalamate is excreted only by glomerular filtration, with no evidence of tubular secretion or reabsorption . This property makes it an excellent marker for GFR assessment.

Dosage and Administration

The dosage and administration of iothalamate sodium vary based on the specific clinical application. The compound can be administered through different routes depending on the diagnostic purpose.

Standard Dosages for Imaging Procedures

For angiographic procedures, the following dosages are commonly used:

  • Carotid angiography: 5-12 mL (282 mg iodine/mL), administered percutaneously or via catheter

  • Vertebral angiography: 4-10 mL (282 mg iodine/mL), administered percutaneously or via catheter

  • Retrograde brachial cerebral angiography: 35-50 mL (282 mg iodine/mL) as a single dose, administered rapidly into the brachial artery
    The standard intravenous dosage for most procedures is 200 mL, typically administered as a single dose .

Renal Function Testing

For evaluating glomerular filtration rate with iothalamate sodium I-125:

  • The compound is administered as a single intravenous injection

  • Patients may need to drink approximately 1500 mL (50 ounces) of water about 2 hours before administration

  • Blood sampling is required at specific intervals to track the plasma elimination curve

Clinical Studies and Research Findings

Extensive clinical research has established iothalamate sodium as a reliable compound for both imaging and renal function assessment.

GFR Measurement Studies

Several pivotal studies have validated the use of iothalamate sodium for GFR measurement:

Mechanism of Excretion Research

Research into the excretion mechanism of radioiodinated sodium iothalamate used innovative experimental models:

  • Studies with aglomerular fish species (Eastern Oyster Toadfish and Western Midshipman) determined whether iothalamate was secreted in urine in the absence of glomeruli .

  • Dogs were used as experimental models with I-125 labeled material (98.3% bound to iothalamate) .

  • These experiments confirmed that iothalamate is excreted only through glomerular filtration, supporting its use as an ideal GFR marker .

Adverse EventSeverityDosage Associated
Thromboembolic eventSerious200 mL single, intravenous
Myocardial infarctionSerious200 mL single, intravenous
StrokeSerious200 mL single, intravenous
ParalysisDiscontinuation AE200 mL single, intravenous
ConvulsionsDiscontinuation AE200 mL single, intravenous
Stevens-Johnson syndromeSevere200 mL single, intravenous
Toxic epidermal necrolysisSevere200 mL single, intravenous
Acute generalized exanthematous pustulosisSevere200 mL single, intravenous
Drug reaction with eosinophilia and systemic symptomsSevere200 mL single, intravenous
Skin and subcutaneous conditions NECSevere200 mL single, intravenous
These adverse events were reported in unhealthy patient populations receiving the standard 200 mL intravenous dose used for imaging procedures .

Special Population Considerations

For breastfeeding women receiving iothalamate sodium I-125, healthcare providers may recommend temporarily pumping and discarding breast milk after administration of the compound . This precaution helps minimize radiation exposure to nursing infants.

Comparative Advantages

Iothalamate sodium offers several distinct advantages over alternative contrast agents and GFR markers:

  • When comparing iothalamate meglumine and iothalamate sodium for visualizing the aorta and its major branches, the combination of both is preferred because it generally causes less severe hemodynamic, neurotoxic, and cardiotoxic effects than individual injection of iothalamate sodium .

  • As a GFR marker, iothalamate sodium I-125 demonstrates several advantages over cyanocobalamin Co-57, including insignificant plasma protein binding and lower cost per study .

  • For large-scale clinical trials, iothalamate clearance offers good accuracy and precision, reasonable clinical convenience, straightforward analysis, and acceptable cost-safety profile .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator